molecular formula C11H13N3 B12074227 4-Amino-3-(cyclobutylamino)benzonitrile

4-Amino-3-(cyclobutylamino)benzonitrile

Cat. No.: B12074227
M. Wt: 187.24 g/mol
InChI Key: NGASTAAWXBGYNK-UHFFFAOYSA-N
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Description

4-Amino-3-(cyclobutylamino)benzonitrile is an organic compound with the molecular formula C11H12N2. This compound features a benzonitrile core substituted with an amino group at the 4-position and a cyclobutylamino group at the 3-position. It is a derivative of benzonitrile, which is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(cyclobutylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-amino-3-nitrobenzonitrile with cyclobutylamine under reducing conditions. The nitro group is reduced to an amino group, and the cyclobutylamine is introduced to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(cyclobutylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-Amino-3-(cyclobutylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclobutylamino)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Lacks the cyclobutylamino group, making it less sterically hindered.

    3-Aminobenzonitrile: Lacks the amino group at the 4-position, affecting its reactivity.

    4-(Cyclobutylamino)benzonitrile: Similar structure but lacks the amino group at the 3-position.

Uniqueness

4-Amino-3-(cyclobutylamino)benzonitrile is unique due to the presence of both amino and cyclobutylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-amino-3-(cyclobutylamino)benzonitrile

InChI

InChI=1S/C11H13N3/c12-7-8-4-5-10(13)11(6-8)14-9-2-1-3-9/h4-6,9,14H,1-3,13H2

InChI Key

NGASTAAWXBGYNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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